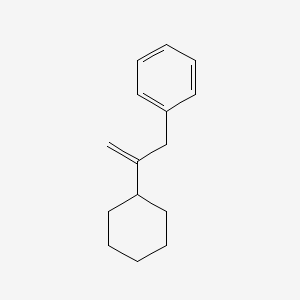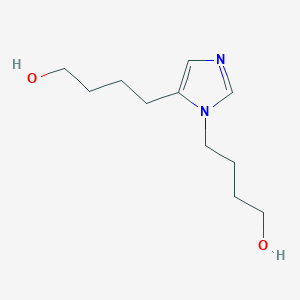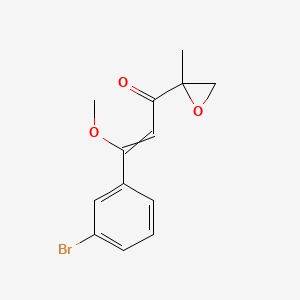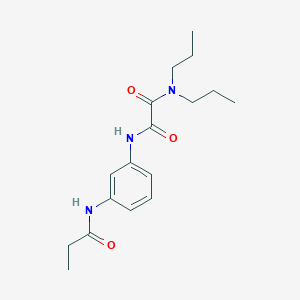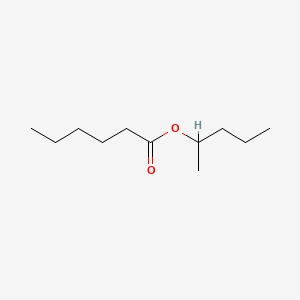
2-Pentyl hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pentyl hexanoate, also known as pentyl hexanoate, is an ester formed from hexanoic acid and pentanol. Esters are organic compounds characterized by the presence of a carbonyl group bonded to an oxygen atom, which is then bonded to an alkyl or aryl group. This compound is known for its pleasant fruity odor, making it a common ingredient in fragrances and flavorings .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Pentyl hexanoate is typically synthesized through an esterification reaction, where hexanoic acid reacts with pentanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and catalysts, leading to higher yields and purity of the ester. Additionally, the use of immobilized lipases as biocatalysts in solvent-free systems has been explored to produce esters like this compound under milder conditions, offering environmental and economic benefits .
Análisis De Reacciones Químicas
Types of Reactions: 2-Pentyl hexanoate can undergo various chemical reactions, including:
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products:
Hydrolysis: Hexanoic acid and pentanol.
Transesterification: A new ester and an alcohol.
Aplicaciones Científicas De Investigación
2-Pentyl hexanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in pheromone signaling in certain insect species.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the fragrance and flavor industry to impart fruity scents and tastes to products
Mecanismo De Acción
The mechanism of action of 2-pentyl hexanoate primarily involves its interaction with olfactory receptors in the nose, leading to the perception of its fruity odor. In biological systems, esters like this compound can be hydrolyzed by esterases, releasing the corresponding alcohol and acid, which can then participate in various metabolic pathways .
Comparación Con Compuestos Similares
Ethyl hexanoate: Another ester with a fruity odor, commonly used in flavorings.
Butyl butanoate: Known for its pineapple-like scent, used in perfumes and flavorings.
Uniqueness of 2-Pentyl Hexanoate: this compound stands out due to its specific combination of hexanoic acid and pentanol, which imparts a unique fruity odor that is distinct from other esters. Its applications in both the fragrance and flavor industries highlight its versatility and importance .
Propiedades
Número CAS |
88164-61-8 |
|---|---|
Fórmula molecular |
C11H22O2 |
Peso molecular |
186.29 g/mol |
Nombre IUPAC |
pentan-2-yl hexanoate |
InChI |
InChI=1S/C11H22O2/c1-4-6-7-9-11(12)13-10(3)8-5-2/h10H,4-9H2,1-3H3 |
Clave InChI |
LDSKHRQOZJYTFX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)OC(C)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloro-5,7-bis(dibromomethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B14398271.png)
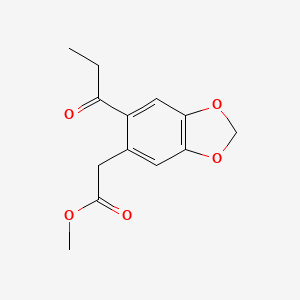
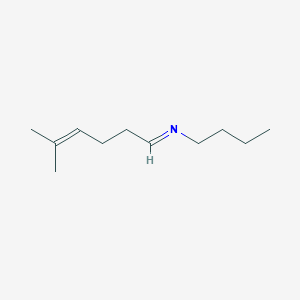
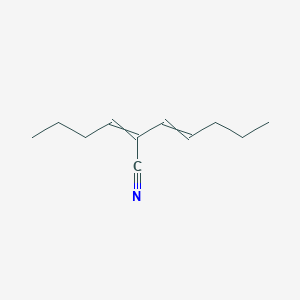
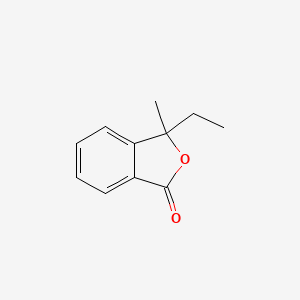
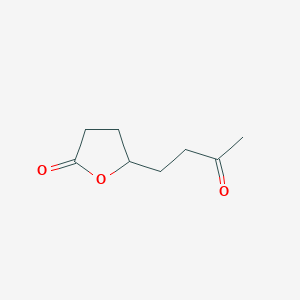
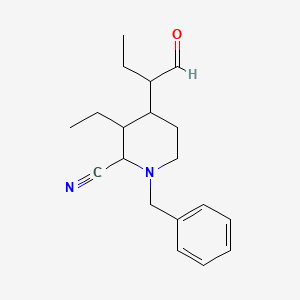
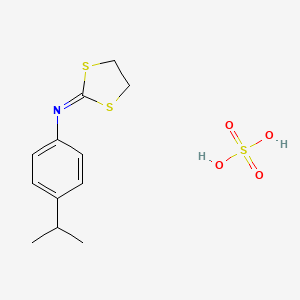
![(1-Hydroxyspiro[5.5]undecan-1-yl)acetic acid](/img/structure/B14398315.png)
